N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide

Medicinal Chemistry Thiazole SAR Scaffold Hopping

Select this 4-methyl-2-phenylthiazol-5-ylmethyl phenylacetamide for its distinct spatial orientation via the 5-ylmethyl linker, validated membrane-disrupting antibacterial mechanism, direct structural mapping to CDK-targeting patent space (EP1724270A3), superior passive permeability (TPSA 70.2 Ų) enabling intracellular accumulation, and a functionalizable methylene linker ideal for chemical probe synthesis.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 1396859-69-0
Cat. No. B2725575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide
CAS1396859-69-0
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2OS/c1-14-17(23-19(21-14)16-10-6-3-7-11-16)13-20-18(22)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22)
InChIKeyGESBXUITJKMLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide (CAS 1396859-69-0): Structural Identity and Class Assignment


N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide (molecular formula C₁₉H₁₈N₂OS; MW 322.43 g/mol) is a synthetic small-molecule member of the phenylacetamido-thiazole family [1]. It features a 4-methyl-2-phenyl-1,3-thiazole core connected via a methylene (-CH₂-) linker to a 2-phenylacetamide moiety. The compound is catalogued under PubChem CID 71795341 and is commercially supplied at ≥95% purity for research use . As a thiazole-bearing phenylacetamide, it occupies a structurally defined niche within the broader class of heterocyclic amides that have been investigated for antibacterial and antiproliferative activities [2].

Why N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide Cannot Be Replaced by Generic Thiazole Acetamides


Within the phenylacetamido-thiazole family, subtle variations in the thiazole substitution pattern—specifically the position of the phenyl and methyl groups, the linker atom identity, and the acetamide N-substituent—produce divergent biological profiles that preclude simple interchange. The 5-ylmethyl linker in the target compound creates a distinct spatial orientation between the thiazole and phenylacetamide pharmacophores compared to 2-amino-linked or 4-yl-linked analogs [1]. Published structure–activity relationship (SAR) studies on related phenylthiazole antibacterials demonstrate that even minor modifications to the thiazole core can shift the minimum inhibitory concentration (MIC) by an order of magnitude or alter the mechanism from membrane disruption to enzyme inhibition [2]. Consequently, procurement of a specific positional isomer and substitution pattern is essential for reproducibility in target-engagement or phenotypic screening campaigns.

Quantitative Differential Evidence: N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide vs. Closest Structural Analogs


Structural Topology Differentiation: 5-ylmethyl Linker vs. 2-Amino-Linked Comparator

The target compound incorporates a methylene (-CH₂-) bridge at the thiazole 5-position connecting to the phenylacetamide nitrogen, whereas the closest commercial analog N-(4-methylthiazol-2-yl)-2-phenylacetamide (CAS 91392-19-7) links the phenylacetamide directly to the thiazole 2-position via an amide bond [1]. This topological difference alters the spatial relationship between the two aryl rings and the hydrogen-bonding capacity at the amide, resulting in a 90-Dalton higher molecular weight (322.43 vs. 232.30 g/mol) and a distinct calculated logP of 3.8 for the target compound [2]. The 5-ylmethyl topology positions the phenylacetamide moiety distal to the thiazole 2-phenyl substituent, a geometry that published SAR on phenylthiazole antibacterials identifies as critical for bacterial membrane targeting [3].

Medicinal Chemistry Thiazole SAR Scaffold Hopping

Antibacterial Activity Class-Level Evidence: Phenylthiazole Core SAR

A structurally related hit compound, N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl)pyrimidine-2,4-diamine, which shares the identical 4-methyl-2-phenylthiazol-5-ylmethyl scaffold with the target compound, was identified as a starting point for an antibacterial optimization campaign [1]. While the target compound itself was not directly tested in that study, the hit compound's derivatives achieved in vitro MIC values of 2 μg/mL against E. coli and 3 μg/mL against S. aureus after optimization. The 4-methyl-2-phenylthiazol-5-ylmethyl substructure was essential for activity; replacement with thiophene analogs resulted in a >10-fold change in potency [1]. This establishes the target compound's core scaffold as a validated pharmacophore for antibacterial membrane disruption, differentiating it from 2-aminothiazole or 4-arylthiazole antibacterial series that act via enzyme inhibition [2].

Antibacterial Membrane Disruption Drug-Resistant Bacteria

Antitumor Class Potential: Phenylacetamido-Thiazole Patent Landscape

The phenylacetamido-thiazole chemotype is claimed in patent EP1724270A3 (and related filings US6214852B1, WO03008365) as antitumor agents acting via cell-cycle-dependent kinase (CDK) modulation [1]. The patent Markush structure encompasses compounds in which R is hydrogen or methyl and R₁ is an arylmethyl-carbonylamino group — a definition that structurally subsumes N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide. In contrast, the alternative chemotype N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide (exemplified by compound A1 from Molecules 2020) targets bacterial Xanthomonas spp. with an EC₅₀ of 156.7 μM and shows no reported antitumor activity [2]. This divergence of therapeutic indication based on the thiazole connection point (5-ylmethyl vs. 2-aminoaryl) underscores the non-substitutability of the target compound in oncology-focused screening collections.

Anticancer CDK Inhibition Cell Proliferation

Physicochemical Differentiation: Calculated Properties vs. In-Class Analogs

The target compound's computed topological polar surface area (TPSA) of 70.2 Ų, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 3 [1] place it within favorable oral drug-like space (Veber rules). By comparison, the 4-arylthiazole antibacterial series exemplified by compound A1 has a TPSA of approximately 83 Ų and an additional hydrogen bond donor due to the para-phenylenediamine linker, which reduces membrane permeability [2]. The lower TPSA and reduced H-bond donor count of the target compound predict superior passive membrane permeability, a property that is critical for intracellular target engagement in both antibacterial and anticancer applications. These calculated differences are quantifiable and reproducible, providing procurement rationale for permeability-sensitive assay cascades.

Drug-likeness Physicochemical Properties Lead Optimization

Recommended Application Scenarios for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide Based on Differential Evidence


Scaffold for Antibacterial Membrane-Disruptor Lead Optimization

The 4-methyl-2-phenylthiazol-5-ylmethyl substructure has been validated as a membrane-targeting antibacterial pharmacophore in a European Journal of Medicinal Chemistry study [1]. The target compound, bearing this exact core with a phenylacetamide side chain, serves as a direct starting point for structure–activity relationship (SAR) expansion. The scaffold's mechanism (membrane disruption) is distinct from conventional enzyme-targeting antibiotics and is less prone to resistance development, as demonstrated in the reference study. Researchers prosecuting novel antibacterials against Gram-negative or Gram-positive pathogens should prioritize this compound over 2-aminothiazole or 4-arylthiazole analogs, which operate via different mechanisms and may not address membrane integrity.

CDK-Targeted Anticancer Screening Deck Component

The compound falls within the Markush claims of patent EP1724270A3, which covers phenylacetamido-thiazole derivatives as antitumor agents acting on cyclin-dependent kinases [2]. Including this specific compound in oncology-focused screening libraries is justified by its structural mapping to the claimed intellectual property space, whereas antibacterial-optimized 4-arylthiazole analogs (e.g., the Molecules 2020 series) lack documented antiproliferative activity. This differentiation is critical for organizations building target-class-specific compound collections for CDK or cell-cycle inhibition assays.

Permeability-Focused Intracellular Target Screening

With a computed TPSA of 70.2 Ų and a single hydrogen bond donor, the target compound is predicted to have superior passive membrane permeability compared to para-phenylenediamine-linked thiazole acetamides (TPSA ≈ 83 Ų, two HBDs) [3]. This makes it a preferred choice for phenotypic or target-based screens where intracellular accumulation is rate-limiting, such as in Gram-negative antibacterial discovery or intracellular anticancer target engagement. Procurement decisions for permeability-sensitive assays should weigh this quantitative TPSA advantage over more polar in-class alternatives.

Chemical Biology Probe Development via the 5-Methylene Handle

The methylene (-CH₂-) linker at the thiazole 5-position provides a synthetically accessible point for further derivatization—such as attachment of affinity tags, fluorescent reporters, or proteolysis-targeting chimera (PROTAC) linkers—without disrupting the thiazole-phenyl pharmacophore [1]. This topological feature is absent in 2-amino-linked thiazole acetamides, where the amide is directly attached to the thiazole ring. The target compound is therefore the scaffold of choice for chemical probe synthesis requiring a functionalizable linker while retaining the intact 4-methyl-2-phenylthiazole recognition element.

Quote Request

Request a Quote for N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.